3-((3-Chlorophenyl)sulfonamido)propanoic acid
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Overview
Description
3-((3-Chlorophenyl)sulfonamido)propanoic acid is a chemical compound with the molecular formula C9H10ClNO4S and a molecular weight of 263.7 g/mol . It is also known by its IUPAC name, N-[(3-chlorophenyl)sulfonyl]-beta-alanine . This compound is characterized by the presence of a chlorophenyl group, a sulfonamido group, and a propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chlorophenyl)sulfonamido)propanoic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with beta-alanine under basic conditions . The reaction proceeds as follows:
Step 1: Dissolve 3-chlorobenzenesulfonyl chloride in an organic solvent such as dichloromethane.
Step 2: Add beta-alanine to the solution.
Step 3: Introduce a base, such as triethylamine, to facilitate the reaction.
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
3-((3-Chlorophenyl)sulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-((3-Chlorophenyl)sulfonamido)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamido group.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((3-Chlorophenyl)sulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction disrupts normal biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-((3-Chlorophenyl)sulfonamido)propanoic acid is unique due to its combination of a chlorophenyl group and a sulfonamido group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[(3-chlorophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c10-7-2-1-3-8(6-7)16(14,15)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXVVIWGDKGSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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